molecular formula C8H13N3 B1625215 N-(4-methylpyridin-2-yl)ethane-1,2-diamine CAS No. 526184-60-1

N-(4-methylpyridin-2-yl)ethane-1,2-diamine

Cat. No.: B1625215
CAS No.: 526184-60-1
M. Wt: 151.21 g/mol
InChI Key: POLFZJFTWICAOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(4-methylpyridin-2-yl)ethane-1,2-diamine” can be represented by the SMILES string CC1=CC(NCCN)=NC=C1.O . The InChI representation is 1S/C8H13N3.H2O/c1-7-2-4-10-8(6-7)11-5-3-9;/h2,4,6H,3,5,9H2,1H3,(H,10,11);1H2 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point were not found in the sources I accessed.

Scientific Research Applications

Fragmentation Studies in Mass Spectrometry

  • Research by Percino et al. (2007) explored the fragmentation of α-diketones, including compounds related to N-(4-methylpyridin-2-yl)ethane-1,2-diamine, using mass spectrometry. This study helps in understanding the mass fragmentation patterns of related molecular structures (Percino et al., 2007).

Ligand Synthesis and Characterization

  • Uluçam and Yenturk (2019) detailed the synthesis and characterization of ligands formed by diamine and aromatic aldehyde, including the use of Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR). This research is crucial for understanding the properties of ligands related to this compound (Uluçam & Yenturk, 2019).

Structural Analysis in Coordination Chemistry

  • The formation of dihelicate and mononuclear complexes with dimeric ethane-bridged ligands, such as those related to this compound, was studied by Youinou et al. (1991), contributing to the understanding of coordination chemistry and ligand behaviors (Youinou et al., 1991).

Crystallography and Thermal Expansion Studies

  • Zerrouki et al. (2016) conducted a comprehensive study on the crystal structure and thermal expansion of a compound structurally similar to this compound. This research enhances the understanding of the crystallographic and thermal behaviors of such compounds (Zerrouki et al., 2016).

Properties

IUPAC Name

N'-(4-methylpyridin-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7-2-4-10-8(6-7)11-5-3-9/h2,4,6H,3,5,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLFZJFTWICAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434434
Record name N-(4-methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526184-60-1
Record name N-(4-methylpyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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